molecular formula C10H13O4P B14706667 Dimethyl (2-phenyloxiran-2-yl)phosphonate CAS No. 13340-63-1

Dimethyl (2-phenyloxiran-2-yl)phosphonate

Cat. No.: B14706667
CAS No.: 13340-63-1
M. Wt: 228.18 g/mol
InChI Key: ITFNUFRPJXWVCY-UHFFFAOYSA-N
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Description

Dimethyl (2-phenyloxiran-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-phenyloxirane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-phenyloxiran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 2-phenyloxirane under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethyl phosphite, facilitating its nucleophilic attack on the oxirane ring .

Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a halogenated oxirane derivative. This reaction proceeds under mild conditions and can be catalyzed by various metal catalysts .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-phenyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (2-phenyloxiran-2-yl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (2-phenyloxiran-2-yl)phosphonate involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and enzymes .

Comparison with Similar Compounds

Properties

CAS No.

13340-63-1

Molecular Formula

C10H13O4P

Molecular Weight

228.18 g/mol

IUPAC Name

2-dimethoxyphosphoryl-2-phenyloxirane

InChI

InChI=1S/C10H13O4P/c1-12-15(11,13-2)10(8-14-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

ITFNUFRPJXWVCY-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1(CO1)C2=CC=CC=C2)OC

Origin of Product

United States

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